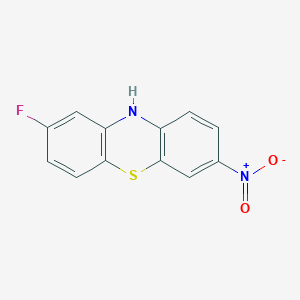
2-Fluoro-7-nitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7-nitro-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-7-nitro-10H-phenothiazine can be synthesized via the Smiles rearrangement. This involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction typically proceeds under basic conditions, using sodium hydroxide in ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired phenothiazine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 30% hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound-5,5-dioxide (sulfone derivative).
Reduction: 2-Fluoro-7-amino-10H-phenothiazine.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-7-nitro-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor and antiviral agent.
Industry: Employed in the development of new materials with specific photophysical and redox properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
2-Fluoro-7-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
2-Chloro-10H-phenothiazine: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different biological activities and chemical reactivity.
2-(Trifluoromethyl)-10H-phenothiazine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activities.
The uniqueness of this compound lies in the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activities compared to other phenothiazine derivatives.
Properties
CAS No. |
111750-36-8 |
|---|---|
Molecular Formula |
C12H7FN2O2S |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-fluoro-7-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-1-4-11-10(5-7)14-9-3-2-8(15(16)17)6-12(9)18-11/h1-6,14H |
InChI Key |
ZZUMXXRXODRKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















